N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a benzimidazole core linked via a sulfanyl group and a Schiff base moiety. Its structure combines a 1-ethyl-substituted benzimidazole, a thioether bridge, and an electron-rich 4-(dimethylamino)phenyl hydrazone. This design is typical of bioactive compounds targeting enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-4-25-18-8-6-5-7-17(18)22-20(25)27-14-19(26)23-21-13-15-9-11-16(12-10-15)24(2)3/h5-13H,4,14H2,1-3H3,(H,23,26)/b21-13+ |
InChI Key |
BMUJKXXGJWHVSM-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole ring can interact with DNA, leading to potential anticancer effects. Additionally, the dimethylaminophenyl group may enhance its ability to penetrate cell membranes, increasing its efficacy as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzimidazole-sulfanyl-acetohydrazide scaffold is shared with several derivatives, differing primarily in substituents on the benzimidazole, aromatic hydrazone, and sulfanyl groups. Key analogues include:
- Benzimidazole Substituents: The 1-ethyl group in the target compound enhances lipophilicity compared to bulkier substituents (e.g., 3-methylphenyl in Compound 10 ). This may influence membrane permeability and metabolic stability.
- Hydrazone Aromatic Groups: The 4-(dimethylamino)phenyl group in the target compound and Compound 10 provides strong electron-donating effects, favoring charge-transfer interactions. In contrast, 4-ethylphenyl ( ) or benzyloxy-substituted ( ) groups modulate solubility and steric hindrance.
Sulfanyl Linkers :
Physicochemical Properties
Limited data exist for the target compound, but analogues provide insights:
*Predicted based on structural similarity to Compound 10 .
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, commonly referred to as compound R452815, is a hydrazone derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H23N5OS
- CAS Number : 306752-32-9
- Molecular Weight : 381.503 g/mol
Structural Features
The compound features a dimethylamino group, a benzimidazole moiety, and a hydrazone linkage, which are crucial for its biological activity. The presence of sulfur in the benzimidazole derivative may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Hydrazone derivatives have been explored for their anticancer properties. Research indicates that compounds with hydrazone linkages can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression . The specific effects of R452815 on cancer cell lines remain to be fully elucidated but warrant investigation given the promising results observed in related compounds.
The biological activity of R452815 may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in tumor growth and metastasis.
- Interaction with DNA : Some hydrazones can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.
Study 1: Antifungal Activity Assessment
In a comparative study, several hydrazone derivatives were tested against fungal strains. Among them, compounds structurally related to R452815 demonstrated significant inhibition at concentrations as low as 0.5 mg/ml . This suggests that R452815 could be evaluated for similar antifungal efficacy.
Study 2: Anticancer Potential
A study exploring the anticancer properties of hydrazone derivatives revealed that certain compounds led to a reduction in cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest . Although direct studies on R452815 are lacking, its structural characteristics align with those found effective in these studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
